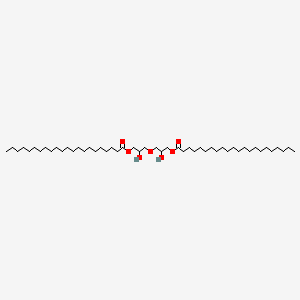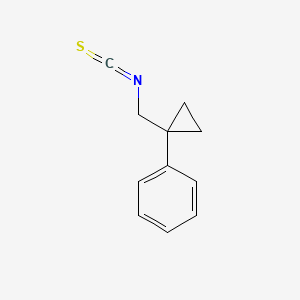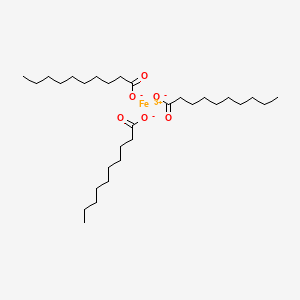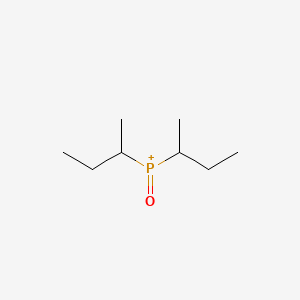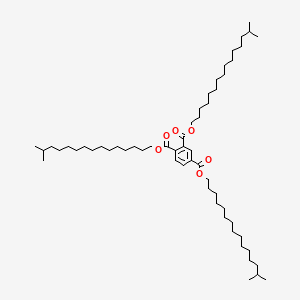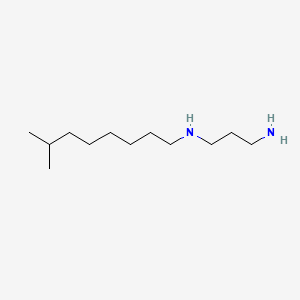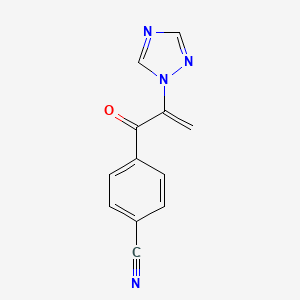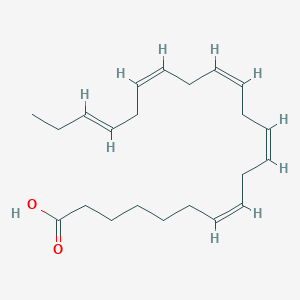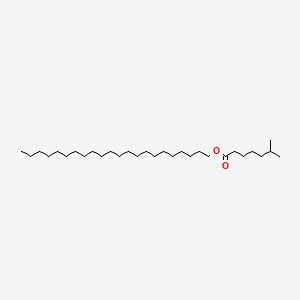
Docosyl isooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosyl isooctanoate is an ester compound formed from the reaction between docosanol and isooctanoic acid. It is known for its use in various industrial applications, particularly in the cosmetics and personal care industries due to its emollient properties. The compound has the molecular formula C30H60O2 and a molecular weight of 452.796 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Docosyl isooctanoate is synthesized through an esterification reaction between docosanol and isooctanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reaction to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanol and isooctanoic acid, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester compound .
Analyse Chemischer Reaktionen
Types of Reactions: Docosyl isooctanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into docosanol and isooctanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Docosanol and isooctanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Docosyl isooctanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its emollient properties in topical formulations for skin conditions.
Industry: Widely used in cosmetics and personal care products as an emollient and thickening agent.
Wirkmechanismus
The mechanism of action of docosyl isooctanoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer that prevents moisture loss. The compound’s long hydrocarbon chain allows it to integrate into the lipid matrix of the skin, enhancing its barrier function .
Vergleich Mit ähnlichen Verbindungen
Docosyl docosanoate: Another ester compound with similar emollient properties.
Behenyl alcohol: A long-chain fatty alcohol used in similar applications.
Cetyl alcohol: A fatty alcohol with emollient and thickening properties.
Uniqueness: Docosyl isooctanoate is unique due to its specific ester structure, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective in formulations where both moisturizing and barrier-enhancing effects are desired .
Eigenschaften
CAS-Nummer |
84896-43-5 |
|---|---|
Molekularformel |
C30H60O2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
docosyl 6-methylheptanoate |
InChI |
InChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
UOFUPTSGROPXQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


